Myristoyl glutamic acid (sodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Myristoyl glutamic acid (sodium) is a compound that combines myristic acid (tetradecanoic acid) with glutamic acid, forming a sodium salt. This compound is primarily used in the cosmetic industry due to its surfactant properties, which help in cleansing and emulsifying .
Preparation Methods
Synthetic Routes and Reaction Conditions: Myristoyl glutamic acid (sodium) is synthesized through the reaction of myristoyl chloride with glutamic acid in the presence of sodium hydroxide. The reaction typically involves acylation, where the myristoyl group is introduced to the glutamic acid .
Industrial Production Methods: In industrial settings, the production of myristoyl glutamic acid (sodium) involves large-scale acylation reactions under controlled conditions to ensure high yield and purity. The process includes:
- Reacting myristoyl chloride with glutamic acid.
- Neutralizing the reaction mixture with sodium hydroxide.
- Purifying the product through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions: Myristoyl glutamic acid (sodium) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The myristoyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Acylation reagents like acyl chlorides or anhydrides are employed.
Major Products Formed:
Oxidation: Oxidized derivatives of myristoyl glutamic acid.
Reduction: Reduced forms of the compound.
Substitution: Various acylated derivatives depending on the substituent used.
Scientific Research Applications
Myristoyl glutamic acid (sodium) has diverse applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and formulations.
Biology: Employed in studies involving cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential in drug delivery systems and as a component in topical formulations.
Industry: Widely used in cosmetics for its cleansing and emulsifying properties
Mechanism of Action
The mechanism of action of myristoyl glutamic acid (sodium) involves its surfactant properties. The compound reduces the surface tension of liquids, allowing for better mixing of oil and water. This property is crucial in its role as a cleansing agent in cosmetics. Additionally, the myristoyl group can interact with cell membranes, influencing membrane fluidity and permeability .
Comparison with Similar Compounds
- Sodium lauroyl glutamate
- Sodium cocoyl glutamate
- Sodium stearoyl glutamate
Comparison:
- Sodium lauroyl glutamate: Similar surfactant properties but derived from lauric acid.
- Sodium cocoyl glutamate: Derived from coconut oil fatty acids, offering similar cleansing properties.
- Sodium stearoyl glutamate: Derived from stearic acid, providing a different fatty acid profile .
Uniqueness: Myristoyl glutamic acid (sodium) is unique due to its specific fatty acid chain length (myristic acid) and its balance of hydrophilic and hydrophobic properties, making it particularly effective in certain formulations .
Properties
CAS No. |
38517-37-2 |
---|---|
Molecular Formula |
C19H34NNaO5 |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
sodium;(2S)-5-hydroxy-5-oxo-2-(tetradecanoylamino)pentanoate |
InChI |
InChI=1S/C19H35NO5.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(21)20-16(19(24)25)14-15-18(22)23;/h16H,2-15H2,1H3,(H,20,21)(H,22,23)(H,24,25);/q;+1/p-1/t16-;/m0./s1 |
InChI Key |
ZNYIJXQYUNSKDX-NTISSMGPSA-M |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)O)C(=O)[O-].[Na+] |
SMILES |
CCCCCCCCCCCCCC(=O)NC(CCC(=O)[O-])C(=O)O.[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC(CCC(=O)O)C(=O)[O-].[Na+] |
Pictograms |
Irritant |
sequence |
E |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.